

Zotiraciclib: An In-Depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotiraciclib (formerly known as TG02 or SB1317) is an orally administered, multi-kinase inhibitor that has demonstrated significant potential in the treatment of various cancers, most notably high-grade gliomas.[1][2] Its ability to penetrate the blood-brain barrier makes it a promising agent for central nervous system malignancies.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **Zotiraciclib**, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing its mechanism of action.

Pharmacokinetics

Zotiraciclib exhibits pharmacokinetic properties that support its development as an oral therapeutic agent. It is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[2]

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of **Zotiraciclib**. The compound shows variable oral bioavailability across species.[3] It is highly bound to plasma proteins (>99%).[3]



Parameter	Mouse	Rat	Dog
Oral Bioavailability (%)	24	~4	37
Systemic Clearance	Moderate to High	Moderate to High	Moderate to High
Volume of Distribution (L/kg)	High (>0.6)	High (>0.6)	High (>0.6)
Table 1: Summary of Preclinical Pharmacokinetic Properties of Zotiraciclib.[3]			

Clinical Pharmacokinetics

In a Phase 1 clinical trial (NCT02942264) involving patients with recurrent high-grade astrocytomas, the pharmacokinetic parameters of **Zotiraciclib** were determined following oral administration. The study revealed inter-individual variability in drug metabolism.[1] A specific polymorphism in the CYP1A2 gene (CYP1A2_5347T>C, rs2470890) was associated with a higher area under the curve (AUC), suggesting a potential for personalized dosing strategies. [1]



Patient ID	AUCinf (ng*h/mL)	Cmax (ng/mL)	T1/2 (h)
1	1336	134	7.8
2	1037	108	7.9
3	1438	135	8.2
4	986	115	6.5
5	2110	189	9.1
6	1254	122	8.5
7	1673	155	8.8
8	879	95	7.2
9	1987	176	9.5
10	1123	118	7.6
11	1562	143	8.9
12	1301	129	8.1
13	1789	165	9.2

Table 2: Clinical

Pharmacokinetic

Parameters of

Zotiraciclib in Patients

with Recurrent High-

Grade Astrocytomas

(250 mg dose). Data

adapted from

supplementary

materials of PMID:

33785481.[1]

Pharmacodynamics



Zotiraciclib's primary mechanism of action is the inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] By inhibiting CDK9, **Zotiraciclib** leads to the depletion of short-lived and highly transcribed proteins that are critical for cancer cell survival, such as c-MYC and MCL-1.[4]

Mechanism of Action

The inhibition of CDK9 by **Zotiraciclib** disrupts the function of the positive transcription elongation factor b (P-TEFb), of which CDK9 is the catalytic subunit.[1] This leads to a reduction in the phosphorylation of the C-terminal domain of RNA polymerase II, ultimately resulting in transcriptional arrest and the downregulation of anti-apoptotic proteins.[5][6]



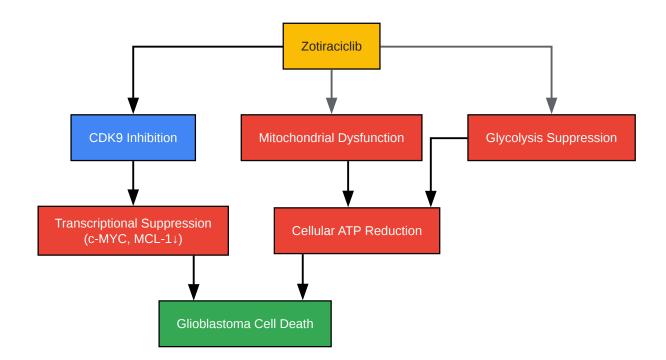
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Zotiraciclib's primary mechanism of action.

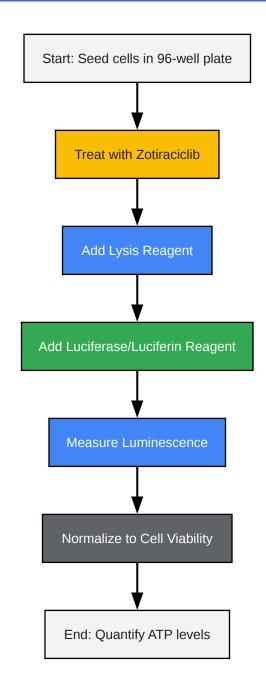
Cellular Effects

Preclinical studies have demonstrated that beyond its effects on transcription, **Zotiraciclib** also induces mitochondrial dysfunction and decreases cellular ATP production by suppressing glycolysis.[1] This multi-faceted attack on cancer cell metabolism and survival pathways contributes to its anti-tumor activity.









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